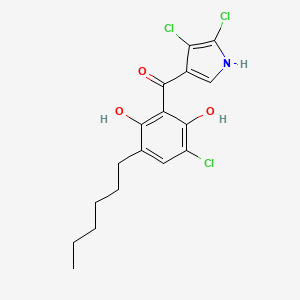
(3-Chloro-5-hexyl-2,6-dihydroxyphenyl)(4,5-dichloro-1H-pyrrol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
化学反应分析
Types of Reactions
(3-Chloro-5-hexyl-2,6-dihydroxyphenyl)(4,5-dichloro-1H-pyrrol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.
科学研究应用
(3-Chloro-5-hexyl-2,6-dihydroxyphenyl)(4,5-dichloro-1H-pyrrol-3-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.
作用机制
The mechanism of action of (3-Chloro-5-hexyl-2,6-dihydroxyphenyl)(4,5-dichloro-1H-pyrrol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Celastramycin B: Another bioactive compound with similar structural features.
Celastramycin C: Shares some chemical properties with (3-Chloro-5-hexyl-2,6-dihydroxyphenyl)(4,5-dichloro-1H-pyrrol-3-yl)methanone.
Uniqueness
This compound stands out due to its unique combination of chlorinated phenolic and pyrrole rings, along with its hexyl and methanone groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
生物活性
The compound (3-Chloro-5-hexyl-2,6-dihydroxyphenyl)(4,5-dichloro-1H-pyrrol-3-yl)methanone , commonly referred to as Celastramycin A, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Celastramycin A features a complex structure characterized by:
- A chlorinated phenolic moiety .
- A pyrrole ring with dichlorination.
- Hydroxy groups that may contribute to its reactivity and interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor effects of Celastramycin A. It has shown promise in inhibiting the proliferation of various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest. For instance, a study demonstrated that Celastramycin A effectively reduced cell viability in breast cancer cells by triggering apoptotic pathways and downregulating anti-apoptotic proteins like Bcl-2.
The biological activity of Celastramycin A can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Celastramycin A has been reported to inhibit specific protein kinases involved in cancer cell signaling pathways, leading to reduced tumor growth.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, further promoting apoptosis.
Pharmacokinetics
Understanding the pharmacokinetics of Celastramycin A is crucial for evaluating its therapeutic potential. Studies indicate that the compound exhibits favorable absorption characteristics and can penetrate cellular membranes effectively. Its metabolic profile suggests that it undergoes hepatic metabolism, which may influence its bioavailability and efficacy .
Study 1: Antitumor Efficacy in Vivo
A recent animal study assessed the antitumor efficacy of Celastramycin A in mice bearing xenograft tumors. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed. The study concluded that Celastramycin A could be a viable candidate for further clinical development as an anticancer agent .
Study 2: Mechanistic Insights
In vitro assays conducted on various cancer cell lines revealed that Celastramycin A induces apoptosis through mitochondrial pathways. The compound was shown to increase cytochrome c release into the cytosol, activating caspases and leading to programmed cell death .
Data Summary
属性
分子式 |
C17H18Cl3NO3 |
|---|---|
分子量 |
390.7 g/mol |
IUPAC 名称 |
(3-chloro-5-hexyl-2,6-dihydroxyphenyl)-(4,5-dichloro-1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C17H18Cl3NO3/c1-2-3-4-5-6-9-7-11(18)16(24)12(14(9)22)15(23)10-8-21-17(20)13(10)19/h7-8,21-22,24H,2-6H2,1H3 |
InChI 键 |
JCODZTWACRQCLZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC(=C(C(=C1O)C(=O)C2=CNC(=C2Cl)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















